

# Spectroscopic Blueprint of Rubrolone: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Rubrolone** is a complex heterocyclic pigment produced by various species of actinomycetes, notably Streptomyces echinoruber and Dactylosporangium vinaceum.[1][2] Its intricate pentacyclic structure, featuring a pyrano-furo-azuleno-pyridine core, has been a subject of interest for its unique chemical architecture and potential biological activities. The definitive structure of **Rubrolone** was first elucidated by Schüep et al. in 1978 through single-crystal X-ray analysis of a derivative.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the **Rubrolone** structure, presenting available quantitative data and outlining the experimental protocols integral to its analysis.

#### **Chemical Structure**

The systematic name for **Rubrolone** is 8(R),9(R),10(S),10a(R)-tetrahydro-9,10,10a,11-tetrahydroxy-3,8-dimethyl-1-propyl-6aH(S)-pyrano[2",3":5',4]furo[2',3':5,6]azuleno[2,3-c]pyridine-5,13-dione.[1] Its molecular formula is  $C_{23}H_{23}NO_8$ , with a monoisotopic mass of 441.1424 g/mol .[3]

## **Spectroscopic Characterization Data**

The following tables summarize the key spectroscopic data for the characterization of **Rubrolone**. Due to the limited availability of the complete original spectroscopic data in publicly



accessible literature, this guide synthesizes information from various sources and provides typical range values for the functional groups present in the **Rubrolone** molecule.

# Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Rubrolone

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data for the parent **Rubrolone** molecule is not extensively available in the public domain. The following are predicted chemical shift ranges based on the known structure and data from closely related analogues.

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (δ) ppm	Signal Type
8.0 - 9.0	Singlet
6.5 - 7.5	Multiplet
4.0 - 5.5	Multiplet
2.5 - 4.0	Multiplet
0.9 - 2.5	Multiplet

#### Table 2: Mass Spectrometry (MS) Data for Rubrolone

Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution Mass Spectrometry (HRMS)	Electrospray (ESI)	442.1497	[M+H]+ (Calculated for C23H24NO8+: 442.1496)
464.1316	[M+Na]+ (Calculated for C23H23NNaO8+: 464.1316)		

#### Table 3: Infrared (IR) Spectroscopy Data for Rubrolone



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3600 - 3200	Broad, Strong	O-H stretch (alcohols, phenols)
3000 - 2850	Medium	C-H stretch (aliphatic)
1700 - 1630	Strong	C=O stretch (ketones, quinones)
1600 - 1450	Medium	C=C stretch (aromatic/olefinic)
1300 - 1000	Strong	C-O stretch (alcohols, ethers, esters)

## Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

for Rubrolone

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Solvent	λmax (nm)	Interpretation	
Methanol	500 - 550	$\pi \to \pi^*$ transitions in the conjugated chromophore system, responsible for the red color.	

### **Experimental Protocols**

Detailed experimental protocols for the spectroscopic analysis of **Rubrolone** are outlined below. These are generalized procedures based on common practices for the characterization of natural products.

#### **Sample Preparation**

**Rubrolone** is typically extracted from the fermentation broth of the producing microorganism using a suitable organic solvent such as ethyl acetate or chloroform. The crude extract is then subjected to various chromatographic techniques, including column chromatography (using silica gel or Sephadex) and high-performance liquid chromatography (HPLC), to isolate and purify the compound. The purified **Rubrolone** is dried to a constant weight before spectroscopic analysis.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Solvent: Deuterated solvents such as deuterated chloroform (CDCl<sub>3</sub>), deuterated methanol (CD<sub>3</sub>OD), or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) are used to dissolve the purified Rubrolone.
- ¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons and their connectivity.
- ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number and types of carbon atoms.
- 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete connectivity of the molecule's carbon and proton framework.

#### Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly employed.
- Sample Introduction: The purified **Rubrolone**, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer.
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation patterns.
   This data is crucial for confirming the molecular formula.

#### **Infrared (IR) Spectroscopy**

- Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.
- Sample Preparation: A small amount of the purified **Rubrolone** is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr).



• Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>, providing information about the various functional groups present in the molecule.

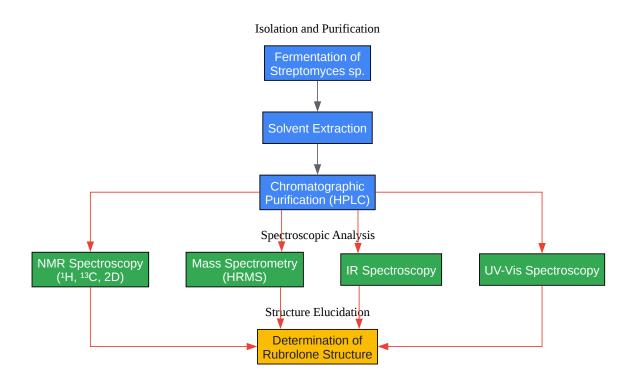
#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Instrumentation: A UV-Vis spectrophotometer is used.
- Sample Preparation: A dilute solution of purified **Rubrolone** is prepared in a UV-transparent solvent, typically methanol or ethanol.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm to identify the wavelengths of maximum absorbance (λmax), which are characteristic of the chromophore system.

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of **Rubrolone**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Rubrolone**.

#### Conclusion

The spectroscopic characterization of **Rubrolone** relies on a combination of powerful analytical techniques. While the complete, experimentally determined spectroscopic dataset for the parent molecule is not readily available in a single public source, the collective information from various studies on **Rubrolone** and its analogues, combined with foundational spectroscopic principles, allows for a comprehensive understanding of its complex structure. This guide



serves as a foundational resource for researchers engaged in the study of this unique natural product, providing a framework for its identification and further investigation.

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